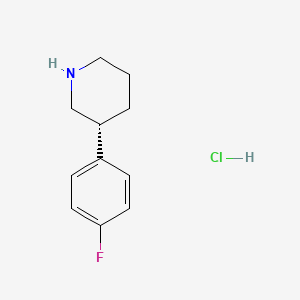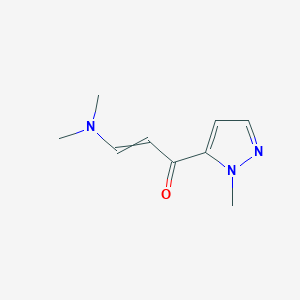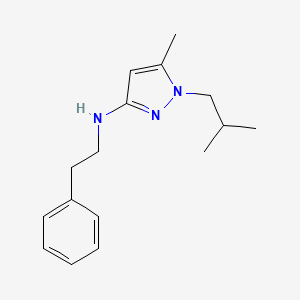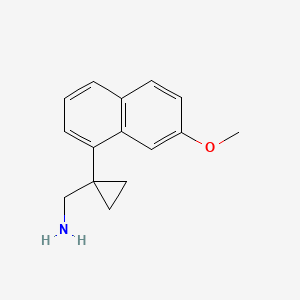-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737880.png)
[(4-fluorophenyl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated precursor under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
In an industrial setting, the production of (4-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine may involve large-scale batch reactions using automated reactors. The process would include rigorous purification steps such as recrystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(4-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(4-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-fluorophenyl)methylamine
- 1-(4-Fluorophenyl)-2-methylpropylamine
Uniqueness
(4-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity. Its combination of a fluorophenyl group with a pyrazolylmethylamine moiety makes it particularly versatile for various applications in research and industry .
Properties
Molecular Formula |
C15H20FN3 |
|---|---|
Molecular Weight |
261.34 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]methanamine |
InChI |
InChI=1S/C15H20FN3/c1-12(2)10-19-11-14(9-18-19)8-17-7-13-3-5-15(16)6-4-13/h3-6,9,11-12,17H,7-8,10H2,1-2H3 |
InChI Key |
RSHNCIKTFGLWIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C=N1)CNCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Difluoromethyl)-n-[(1,4-dimethyl-1h-pyrazol-5-yl)methyl]-1h-pyrazol-3-amine](/img/structure/B11737800.png)


![[3-(dimethylamino)propyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737813.png)
![hexyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11737819.png)
![Methyl 2-cyano-3-[(2,4-dichlorophenyl)amino]prop-2-enoate](/img/structure/B11737823.png)

![(2-methoxyethyl)({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737838.png)
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11737843.png)
![butyl[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11737857.png)
![1-cyclopentyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11737864.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11737874.png)

